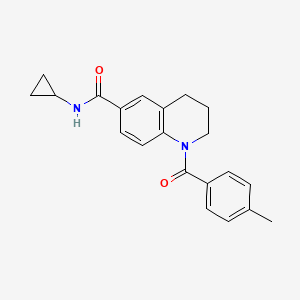
2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as QF-2, and it belongs to the quinoxaline family of compounds.
Aplicaciones Científicas De Investigación
QF-2 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancer cells. QF-2 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Mecanismo De Acción
The mechanism of action of QF-2 is not fully understood. However, it is believed that QF-2 inhibits the activity of certain enzymes that are involved in cell growth and proliferation. QF-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
QF-2 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. QF-2 has also been shown to induce apoptosis in cancer cells. In addition, QF-2 has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
QF-2 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. QF-2 is also relatively inexpensive compared to other compounds that are used in cancer research. However, there are also some limitations to using QF-2 in lab experiments. QF-2 has low solubility in water, which can make it difficult to work with in certain experiments. In addition, QF-2 has not been extensively studied in vivo, so its potential toxicity and side effects are not fully understood.
Direcciones Futuras
There are several future directions for research on QF-2. One area of research could focus on improving the solubility of QF-2 in water, which would make it easier to work with in certain experiments. Another area of research could focus on studying the potential toxicity and side effects of QF-2 in vivo. In addition, further research could be done to explore the potential applications of QF-2 in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, research could be done to explore the potential use of QF-2 in combination with other compounds for the treatment of cancer.
Métodos De Síntesis
The synthesis of QF-2 involves a multi-step process that starts with the reaction of 2-chloro-3-nitroquinoxaline with benzoyl chloride in the presence of a base. The resulting product is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield 2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline. This compound is then oxidized to form 2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide.
Propiedades
IUPAC Name |
(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O4/c24-17-12-10-16(11-13-17)23(28)30-14-19-21(22(27)15-6-2-1-3-7-15)26(29)20-9-5-4-8-18(20)25-19/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFXCMMTGAYZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=[N+](C3=CC=CC=C3N=C2COC(=O)C4=CC=C(C=C4)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 4-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)
![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)

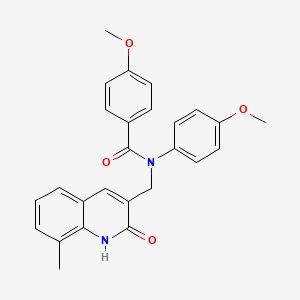
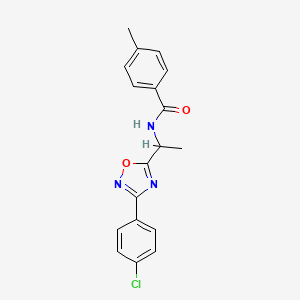

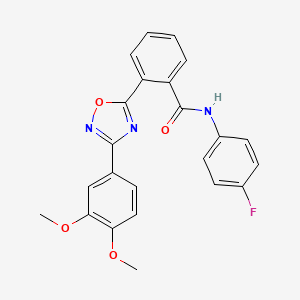
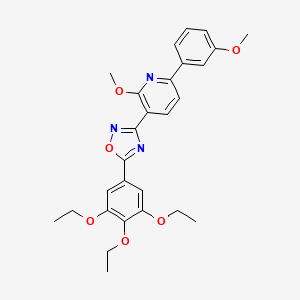
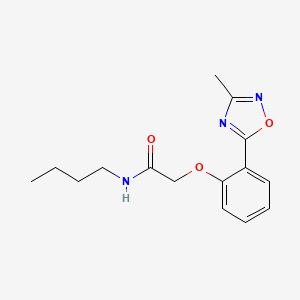
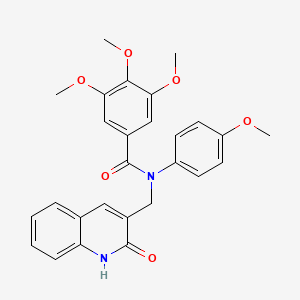
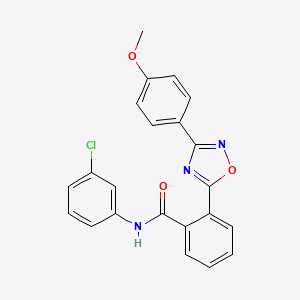
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
